2-(benzimidazol-1-yl)-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide
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Overview
Description
2-(Benzimidazol-1-yl)-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide is a complex organic compound featuring a benzimidazole core fused with a benzoxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The benzoxepine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a dihydrobenzoxepine derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole and benzoxepine rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often with the aid of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of benzimidazole-1-oxide and benzoxepine-1-oxide derivatives.
Reduction: Formation of amino derivatives and reduced carbonyl compounds.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It can serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of antiviral, anticancer, and anti-inflammatory drugs.
Material Science: Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules, facilitating the creation of new chemical entities.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Benzimidazole Derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.
Benzoxepine Derivatives: These compounds feature the benzoxepine ring system but may have different substituents compared to the target compound.
Uniqueness: 2-(Benzimidazol-1-yl)-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide is unique due to its combination of the benzimidazole and benzoxepine rings, which provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-13(24-12-22-17-8-2-3-10-18(17)24)20(25)23-16-9-5-11-26-19-14(16)6-4-7-15(19)21/h2-4,6-8,10,12-13,16H,5,9,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLSRIJKZYVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCOC2=C1C=CC=C2F)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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